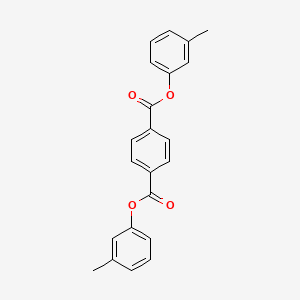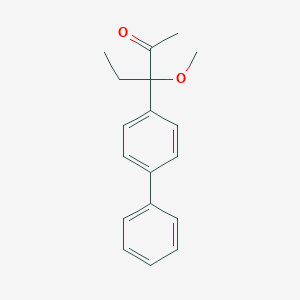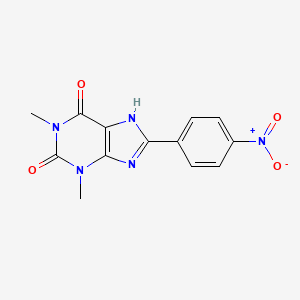
3-Methoxy-5,7,7-trimethyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5,7,7-trimethyloctanoic acid is an organic compound with the molecular formula C12H24O3 It is characterized by a methoxy group attached to the third carbon and three methyl groups attached to the fifth and seventh carbons of an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,7,7-trimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group and subsequent functionalization to introduce the trimethyl groups. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the alkylation and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5,7,7-trimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-5,7,7-trimethyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-5,7,7-trimethylheptanoic acid
- 3-Methoxy-5,7,7-trimethylhexanoic acid
- 3-Methoxy-5,7,7-trimethylpentanoic acid
Uniqueness
3-Methoxy-5,7,7-trimethyloctanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
6281-09-0 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-methoxy-5,7,7-trimethyloctanoic acid |
InChI |
InChI=1S/C12H24O3/c1-9(8-12(2,3)4)6-10(15-5)7-11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) |
Clave InChI |
YDEMTSOBLWQIAR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC(=O)O)OC)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


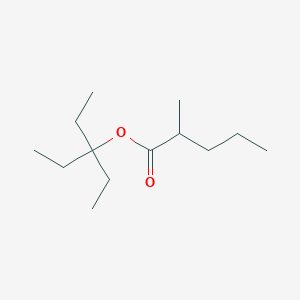
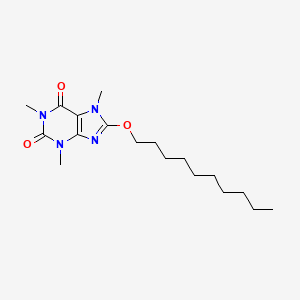


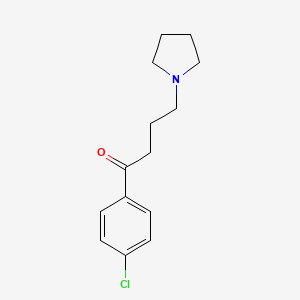
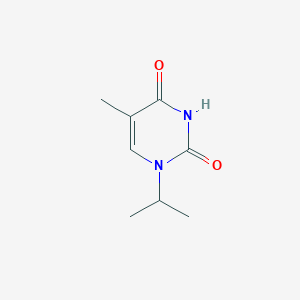

![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)

